2-(1h-Pyrazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde
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Overview
Description
2-(1H-Pyrazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that features both pyrazole and imidazo[1,2-a]pyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the condensation of 2-aminopyridine with pyrazole-1-carbaldehyde under acidic conditions. This reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the reaction mixture is heated to facilitate the formation of the imidazo[1,2-a]pyridine ring system .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 2-(1H-Pyrazol-1-yl)imidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 2-(1H-Pyrazol-1-yl)imidazo[1,2-a]pyridine-3-methanol.
Substitution: Various halogenated or alkylated derivatives depending on the substituents used.
Scientific Research Applications
2-(1H-Pyrazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(1H-Pyrazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-2-yl)pyridine: Another heterocyclic compound with similar structural features.
2-(1H-Pyrazol-1-yl)pyridine: Shares the pyrazole and pyridine moieties but lacks the imidazo ring.
Imidazo[1,2-a]pyridine derivatives: A broad class of compounds with varying substituents on the imidazo[1,2-a]pyridine core.
Uniqueness
2-(1H-Pyrazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde is unique due to its combination of pyrazole and imidazo[1,2-a]pyridine rings, which confer distinct chemical and biological properties. This structural arrangement allows for diverse chemical modifications and potential biological activities, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H8N4O |
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Molecular Weight |
212.21 g/mol |
IUPAC Name |
2-pyrazol-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H8N4O/c16-8-9-11(15-7-3-5-12-15)13-10-4-1-2-6-14(9)10/h1-8H |
InChI Key |
MOIJJYGUOLPTCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C=O)N3C=CC=N3 |
Origin of Product |
United States |
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